REACTION_CXSMILES
|
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[OH:16]C1C=CC(C(C2C=CC(Cl)=CC=2)=O)=CC=1.OC1C=CC(C(C2C=CC(F)=CC=2)=O)=CC=1.OC1C=CC(C(C2C=CC=CC=2O)=O)=CC=1.OC1C(C)=CC(C(C2C=CC(O)=CC=2O)=O)=CC=1C.OC1C=CC(C(C2C=CC(O)=CC=2O)=O)=CC=1.OC1C=C(O)C=CC=1C(C1C=CC=CC=1)=O.OC1C=CC(C(C2C=CC(OC)=CC=2)=O)=CC=1.OC1C=C(C)C(C(C2C=CC(O)=CC=2)=O)=C(C)C=1.OC1C=CC(C(C2C=CC(C(=O)C3C=CC(O)=CC=3)=CC=2)=O)=CC=1.OC1C=CC(C(C2C=CC=C(C(=O)C3C=CC(O)=CC=3)C=2)=O)=CC=1>>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([OH:16])=[CH:10][CH:9]=2)=[O:7])=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=C(C=C2)C(C2=CC=C(C=C2)O)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC(=CC=C2)C(C2=CC=C(C=C2)O)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=C(C=C2)Cl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=C(C=CC=C2)O)C=C1
|
Name
|
4,2',4'-trihydroxy-3,5-dimethyl-benzophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C(=O)C2=C(C=C(C=C2)O)O)C=C1C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=C(C=C(C=C2)O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=C(C=C2)OC)C=C1
|
Name
|
4,4'-dihydroxy-2,6-dimethyl-benzophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC(=C(C(=O)C2=CC=C(C=C2)O)C(=C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[OH:16]C1C=CC(C(C2C=CC(Cl)=CC=2)=O)=CC=1.OC1C=CC(C(C2C=CC(F)=CC=2)=O)=CC=1.OC1C=CC(C(C2C=CC=CC=2O)=O)=CC=1.OC1C(C)=CC(C(C2C=CC(O)=CC=2O)=O)=CC=1C.OC1C=CC(C(C2C=CC(O)=CC=2O)=O)=CC=1.OC1C=C(O)C=CC=1C(C1C=CC=CC=1)=O.OC1C=CC(C(C2C=CC(OC)=CC=2)=O)=CC=1.OC1C=C(C)C(C(C2C=CC(O)=CC=2)=O)=C(C)C=1.OC1C=CC(C(C2C=CC(C(=O)C3C=CC(O)=CC=3)=CC=2)=O)=CC=1.OC1C=CC(C(C2C=CC=C(C(=O)C3C=CC(O)=CC=3)C=2)=O)=CC=1>>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([OH:16])=[CH:10][CH:9]=2)=[O:7])=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=C(C=C2)C(C2=CC=C(C=C2)O)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC(=CC=C2)C(C2=CC=C(C=C2)O)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=C(C=C2)Cl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=C(C=CC=C2)O)C=C1
|
Name
|
4,2',4'-trihydroxy-3,5-dimethyl-benzophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C(=O)C2=C(C=C(C=C2)O)O)C=C1C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=C(C=C(C=C2)O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=C(C=C2)OC)C=C1
|
Name
|
4,4'-dihydroxy-2,6-dimethyl-benzophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC(=C(C(=O)C2=CC=C(C=C2)O)C(=C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |